(3R,4S)-叔丁基 3,4-二羟基吡咯烷-1-羧酸酯

描述

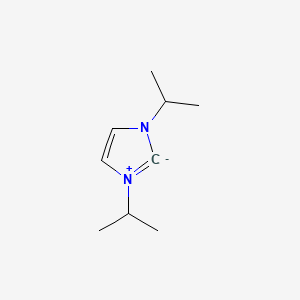

“(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2856018-37-4 and a molecular weight of 203.24 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The linear formula of this compound is C9H17NO4 . For a detailed molecular structure, it would be best to refer to a reliable chemistry database or a peer-reviewed article.Physical And Chemical Properties Analysis

This compound is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 203.24 . For more detailed physical and chemical properties, it would be best to refer to a reliable chemistry database or a peer-reviewed article.科学研究应用

Antiviral Agents

(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate: exhibits promising antiviral properties. Researchers have explored its potential as an antiviral agent against specific viruses, such as herpes simplex virus (HSV) or human immunodeficiency virus (HIV). Mechanistic studies reveal that it interferes with viral replication or entry, making it a valuable candidate for drug development .

Chemical Synthesis and Medicinal Chemistry

The compound’s unique structure, with its tert-butyl group and dihydroxypyrrolidine moiety, offers opportunities for chemical modifications. Medicinal chemists can exploit these features to design analogs with improved pharmacokinetic properties, bioavailability, and target specificity. Such modifications could lead to novel drug candidates for various diseases .

Chiral Ligands in Asymmetric Synthesis

As a chiral compound, (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate serves as an excellent ligand in asymmetric synthesis. It can catalyze reactions with high enantioselectivity, enabling the synthesis of complex molecules with specific stereochemistry. Researchers have employed it in various transformations, including asymmetric aldol reactions and Michael additions .

Organocatalysis

The compound’s hydroxyl groups and pyrrolidine ring make it suitable for organocatalysis. It participates in various reactions, such as acylations, aldol condensations, and Mannich reactions. Researchers have harnessed its catalytic properties to achieve efficient and selective transformations in organic synthesis .

Nucleoside Chemistry

While not directly related to nucleosides, the compound’s structural motifs (such as the dihydroxypyrrolidine ring) can inspire the design of novel nucleoside analogs. These analogs may exhibit altered base-pairing properties, improved stability, or enhanced antiviral activity. Researchers explore such modifications to develop nucleoside-based drugs .

Polymer Chemistry and Materials Science

Researchers have investigated the use of (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate in polymer chemistry. Its functional groups allow for incorporation into polymer chains, leading to materials with specific properties. Potential applications include drug delivery systems, biocompatible polymers, or responsive materials .

Biological Probes and Imaging Agents

The compound’s unique structure could serve as a biological probe or imaging agent. By attaching fluorescent or radioactive tags, researchers can visualize cellular processes, study enzyme-substrate interactions, or track specific molecules in living systems. Its stability and selectivity are crucial for successful probe development .

Natural Product Synthesis

Natural products often contain challenging structural features. Researchers have utilized (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate as a building block in total synthesis efforts. Its incorporation into complex natural products allows access to diverse chemical space and facilitates the study of biological activities .

安全和危害

The safety information available indicates that this compound has a GHS07 pictogram and a warning signal word . The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

属性

IUPAC Name |

tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXQBMZDVBHSLW-KNVOCYPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3040247.png)